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Introduction

Mycoplasma pneumoniae is a significant cause of atypical pneumonia and other respiratory
tract infections. The P30 protein is a key adhesin located at the terminal organelle of the
bacterium, playing a crucial role in cytadherence to host cells and, consequently, in the
pathogenesis of infection.[1] Effective isolation and purification of the P30 protein are essential
for a variety of research applications, including structural studies, immunological assays, and
the development of novel diagnostics and vaccines.

This document provides detailed application notes and protocols for the isolation of the
Mycoplasma pneumoniae P30 protein, with a primary focus on recombinant protein expression
and purification techniques.

Methods for P30 Protein Isolation

The isolation of the native P30 protein from Mycoplasma pneumoniae cultures is challenging
due to the fastidious growth of the organism and low protein yields. Therefore, recombinant
expression in hosts such as Escherichia coli is the preferred method for obtaining sufficient
guantities of the P30 protein for research purposes. This approach allows for the production of
P30 as a fusion protein with affinity tags (e.g., His-tag, MBP-tag), which greatly simplifies the
purification process.
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Recombinant P30 Protein Expression

Expression of Mycoplasma proteins in E. coli can be challenging due to differences in codon
usage. The UGA codon, a stop codon in most organisms, codes for tryptophan in Mycoplasma
pneumoniae. This can lead to premature termination of translation and low expression yields in
E. coli. Codon optimization of the P30 gene sequence for E. coli expression is a recommended
strategy to overcome this limitation.

Key Considerations for Expression:

Expression Vector: High-copy number plasmids with strong, inducible promoters (e.g., T7
promoter in pET vectors) are commonly used.

e Fusion Tags: N-terminal or C-terminal tags such as hexa-histidine (His6-tag) or Maltose-
Binding Protein (MBP) are used to facilitate affinity purification.

e Host Strain:E. coli strains such as BL21(DE3) are suitable for protein expression.

 Induction Conditions: Optimal induction conditions (e.g., IPTG concentration, temperature,
and induction time) should be determined empirically for maximal soluble protein expression.

Purification of Recombinant P30 Protein

A multi-step purification strategy is typically employed to achieve high purity of the recombinant
P30 protein. The general workflow involves cell lysis, affinity chromatography as a primary
capture step, followed by additional polishing steps like ion-exchange and size-exclusion
chromatography.

Quantitative Data Summary

The following table summarizes representative quantitative data for the purification of a
recombinant P30 fusion protein. It is important to note that yields and purity can vary
significantly depending on the specific expression construct, host strain, and purification
protocol used.
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Purification Total Protein P30 Protein . .
Yield (%) Purity (%)

Step (mg) (mg)
Cleared Lysate 200 2 100 ~1
Affinity
Chromatography 5 1.6 80 ~80
(MBP-P30)
lon-Exchange

2 1.2 60 >90
Chromatography
Size-Exclusion

11 1.0 50 >905

Chromatography

Note: The data presented is a representative example based on typical protein purification
outcomes and the reported yield of approximately 1 mg/liter for an MBP-P30 fusion protein.[1]
Actual results may vary.

Experimental Protocols
Protocol 1: Expression of His-tagged P30 Protein in E.
coli

o Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the
expression plasmid containing the codon-optimized P30 gene with an N- or C-terminal His6-
tag.

o Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing
the appropriate antibiotic and grow overnight at 37°C with shaking.

o Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight culture and
grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

 Induction: Induce protein expression by adding isopropyl 3-D-1-thiogalactopyranoside (IPTG)
to a final concentration of 0.5-1 mM.
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o Expression: Incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours with
shaking to promote proper protein folding and solubility.

e Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell
pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of His-tagged P30 Protein

e Cell Lysis:

o Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (50 mM NaH2PO4, 300 mM
NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.

o Lyse the cells by sonication on ice or by using a French press.

o Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
« Affinity Chromatography (IMAC):

o Equilibrate a Ni-NTA affinity column with lysis buffer.

o Load the cleared lysate onto the column.

o Wash the column with 10-20 column volumes of wash buffer (50 mM NaH2PO4, 300 mM
NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

o Elute the His-tagged P30 protein with elution buffer (50 mM NaH2PO4, 300 mM NacCl, 250
mM imidazole, pH 8.0). Collect fractions and monitor protein elution by measuring
absorbance at 280 nm.

» lon-Exchange Chromatography (Polishing Step):

o Buffer Exchange: Desalt the pooled fractions from the affinity step into a low-salt buffer
(e.g., 20 mM Tris-HCI, pH 8.0) using dialysis or a desalting column.

o Column Equilibration: Equilibrate an anion-exchange column (e.g., Q-Sepharose) with the
low-salt buffer.
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o Sample Loading and Elution: Load the desalted protein sample onto the column. Elute the
bound protein using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in
20 mM Tris-HCI, pH 8.0). Collect fractions.

e Size-Exclusion Chromatography (Final Polishing):

o Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Superdex
200) with a suitable buffer (e.g., PBS, pH 7.4).

o Sample Loading and Elution: Concentrate the pooled fractions from the ion-exchange step
and load them onto the size-exclusion column. Elute the protein with the equilibration
buffer. This step separates the P30 protein from any remaining contaminants and
aggregates based on size.

o Purity Analysis and Storage:
o Analyze the purity of the final protein sample by SDS-PAGE.

o Determine the protein concentration using a Bradford assay or by measuring absorbance
at 280 nm.

o Store the purified protein in aliquots at -80°C in a buffer containing a cryoprotectant like
glycerol.

Visualizations
P30 Protein Interaction Pathway

The P30 protein is a critical component of the terminal organelle of Mycoplasma pneumoniae
and is involved in a complex interplay with other adhesins and structural proteins to mediate
cytadherence.
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P30 Protein Interaction Pathway in Mycoplasma pneumoniae Cytadherence
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Experimental Workflow for Recombinant P30 Protein Isolation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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